molecular formula C10H17NO4 B6292483 trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylicacid CAS No. 2231666-00-3

trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylicacid

Cat. No.: B6292483
CAS No.: 2231666-00-3
M. Wt: 215.25 g/mol
InChI Key: GLXXUWWAQCAPNM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is a constrained azetidine derivative featuring a four-membered ring system with three distinct substituents: a tert-butoxycarbonyl (Boc) protecting group at position 1, a methyl group at position 2, and a carboxylic acid moiety at position 3 in the trans configuration. The Boc group serves as a temporary protective agent for amines, enabling selective deprotection under acidic conditions, while the methyl group introduces steric hindrance that may influence conformational stability and reactivity. The carboxylic acid at position 3 facilitates its use as a building block in peptide synthesis or drug design, particularly for creating rigid analogs of natural amino acids .

Properties

IUPAC Name

(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXUWWAQCAPNM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gram-Scale Synthesis of Boc-Protected 3-Haloazetidines

Cyclization of 3,3-Dimethoxyazetidine Precursors

Boc Protection and Acidic Hydrolysis

A patent by CN111362852A details the synthesis of 1-Boc-3-azetidinone via cyclization of 3,3-dimethoxyazetidine (IVa) with ammonium salts, followed by Boc protection using Boc₂O in CH₂Cl₂ (91% yield). While this route produces the ketone intermediate, adaptation for carboxylic acid synthesis requires oxidation-state adjustment. Reduction of the ketone to alcohol (NaBH₄) and subsequent Jones oxidation could theoretically yield the acid, though this introduces additional steps and potential racemization.

Trans-Stereocontrol via Ring Strain

Triflate-Mediated Cyclization of Malonate Derivatives

Diethylbis(hydroxymethyl)malonate Triflation

WO2004035538A1 discloses a route to azetidine-3-carboxylic acid via triflation of diethylbis(hydroxymethyl)malonate, followed by intramolecular cyclization with ammonia. Adaptation for methyl introduction involves substituting one hydroxymethyl group with methyl during the malonate synthesis. Triflation of the diol with Tf₂O in pyridine generates a bis-triflate, which undergoes cyclization with methylamine to form the azetidine ring.

Decarboxylation and Hydrogenation

The resulting diethyl 2-methylazetidine-3,3-dicarboxylate undergoes selective monodecarboxylation (H₂O, HCl, reflux) to yield the monoacid. Catalytic hydrogenation (H₂, Pd/C) reduces residual esters to the carboxylic acid, achieving an overall yield of 52%. While this method avoids toxic cyanide reagents, the trans-selectivity remains modest (6:1), necessitating chromatographic separation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)trans:cis RatioScalability
ABB Ring-OpeningAllylamine (16)Halogenation, Me₂Zn coupling, hydrolysis688:1High (gram-scale)
Dimethoxyazetidine3,3-DimethoxyazetidineBoc protection, hydrolysis85*N/AModerate
Malonate CyclizationDiethyl malonateTriflation, cyclization, hydrogenation526:1Low

*Yield reported for ketone intermediate; acid synthesis requires additional steps.

Preliminary studies using Jacobsen’s thiourea catalysts have achieved enantiomeric excesses of 88% in azetidine ring-forming reactions, though methyl group introduction remains unexplored .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Water radical cations are used for oxidation reactions.

    Reduction: Specific reducing agents can be employed, though these reactions are less frequently studied.

    Substitution: Various nucleophiles can be used to substitute the tert-butoxycarbonyl group under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations .

Scientific Research Applications

Chemistry: In chemistry, trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various synthetic pathways .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, providing valuable insights into biochemical processes .

Medicine: In medicine, trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is explored for its potential therapeutic applications. It is used in the development of novel drugs and as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable asset in industrial applications .

Mechanism of Action

The mechanism of action of trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group plays a crucial role in its reactivity, allowing it to undergo various chemical transformations. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid with structurally related azetidine derivatives, focusing on substituent patterns, functional groups, and applications.

Structural and Functional Group Analysis

Compound Name CAS Number Similarity Score Key Substituents Protecting Group Functional Groups Key Differences
trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid N/A Reference 1: Boc, 2: Me, 3: COOH tert-Butoxycarbonyl Carboxylic acid Reference compound
(R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid 228857-58-7 1.00 1: Boc, 2: COOH tert-Butoxycarbonyl Carboxylic acid Carboxylic acid at position 2; lacks methyl group
1-Fmoc-Azetidine-3-carboxylic acid 193693-64-0 0.85 1: Fmoc, 3: COOH Fluorenylmethyloxycarbonyl (Fmoc) Carboxylic acid Fmoc protection (base-labile); no methyl group
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid 1422344-49-7 0.94 1: Boc, 3: Me, acetic acid chain tert-Butoxycarbonyl Acetic acid Methyl at position 3; extended acetic acid side chain
Methyl 1-Boc-azetidine-2-carboxylate 255882-72-5 0.95 1: Boc, 2: COOCH₃ tert-Butoxycarbonyl Methyl ester Ester at position 2 instead of free carboxylic acid

Key Comparative Insights

Protecting Group Variations :

  • The Boc group in the target compound contrasts with Fmoc in 1-Fmoc-Azetidine-3-carboxylic acid. Boc is acid-labile, enabling selective deprotection in acidic environments, whereas Fmoc requires basic conditions (e.g., piperidine), making it orthogonal to Boc in solid-phase peptide synthesis .

Substituent Position and Steric Effects :

  • The methyl group at position 2 in the target compound introduces steric hindrance absent in (R)-1-Boc-azetidine-2-carboxylic acid. This may reduce rotational freedom, enhancing conformational rigidity for applications like enzyme inhibition .

Functional Group Reactivity :

  • Compared to Methyl 1-Boc-azetidine-2-carboxylate, the free carboxylic acid in the target compound enables direct coupling in peptide synthesis without requiring hydrolysis. However, the ester derivative offers better solubility in organic solvents .

Physicochemical and Commercial Considerations

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives like Methyl 1-Boc-azetidine-2-carboxylate.
  • Stability : Boc-protected analogs are stable under basic conditions but degrade in strong acids (e.g., TFA), whereas Fmoc derivatives are stable to acids but cleaved by bases .
  • Commercial Availability: notes that 1-Fmoc-Azetidine-3-carboxylic acid is priced higher than Boc-protected analogs, likely due to Fmoc’s photolability and specialized handling requirements .

Biological Activity

trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid (Boc-Aze) is a compound characterized by its four-membered azetidine ring, which includes a nitrogen atom and three carbon atoms. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group influences its chemical reactivity, while the carboxylic acid group offers potential for further molecular modifications. Despite its structural significance, specific biological activities of Boc-Aze have not been extensively documented in the literature.

Chemical Structure and Properties

The molecular structure of Boc-Aze can be summarized as follows:

  • Azetidine Ring : A four-membered ring contributing to the compound's unique properties.
  • Methyl Group : Located at position 2, it enhances hydrophobic characteristics.
  • Carboxylic Acid Group : Provides a reactive site for potential interactions with biological targets.
  • Boc Group : Serves as a protective group that can be removed under specific conditions.

1. Azetidine Derivatives in Cancer Therapy

Research indicates that azetidine derivatives can impact cellular mechanisms involved in cancer progression. A study demonstrated that certain azetidine analogs inhibited the proliferation of breast cancer cells (MDA-MB-231) significantly at low concentrations (IC50 values around 0.77 μM) . This suggests that modifications on the azetidine framework may enhance potency against specific cancer types.

2. Antimicrobial Activity

A subset of azetidine compounds has exhibited antimicrobial properties. For instance, derivatives with similar structural motifs have been evaluated for their efficacy against bacterial strains, showing varying degrees of inhibition . This highlights the potential for Boc-Aze to be explored as an antimicrobial agent.

Data Table: Biological Activity Comparisons

Compound NameActivity TypeIC50/EC50 ValueReference
Boc-AzeSpeculativeNot available
Azetidine Derivative AAnticancer0.77 μM
Azetidine Derivative BAntimicrobial15 nM
Azetidine Derivative CCytotoxic0.126 μM

Q & A

Basic: What are the critical steps for synthesizing trans-1-t-Boc-2-methyl-azetidine-3-carboxylic acid with high stereochemical fidelity?

Methodological Answer:

  • Key Steps :
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen under anhydrous conditions using Boc anhydride (e.g., (Boc)₂O) and a base like DMAP or TEA, ensuring minimal racemization .
    • Azetidine Ring Formation : Utilize [3+1] cyclization strategies or ring-closing metathesis (RCM) with Grubbs catalysts, optimizing temperature and solvent polarity to favor the trans-configuration .
    • Carboxylic Acid Functionalization : Protect the carboxylic acid during synthesis (e.g., as a methyl ester) to avoid side reactions, followed by hydrolysis under mild acidic conditions (e.g., LiOH in THF/H₂O) .
  • Purification : Use reverse-phase HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate enantiomerically pure product .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify the tert-butyl group (δ 1.2–1.4 ppm, singlet) and azetidine protons (δ 3.0–4.0 ppm, multiplet). The trans-configuration is confirmed via coupling constants (e.g., J = 8–10 Hz for adjacent protons) .
    • ¹³C NMR : Verify the Boc carbonyl carbon (δ ~155 ppm) and carboxylic acid carbon (δ ~170 ppm) .
  • HPLC/MS : Use chiral columns (e.g., Chiralpak IA/IB) with UV detection (210–254 nm) to confirm enantiopurity. High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., C₁₂H₂₁NO₄⁺ requires m/z 267.1471) .

Advanced: What experimental strategies address contradictions in reported stability data for Boc-protected azetidine derivatives under acidic or thermal conditions?

Methodological Answer:

  • Stress Testing : Perform accelerated degradation studies at varying pH (1–13), temperatures (25–80°C), and humidity levels (40–80% RH). Monitor decomposition via HPLC for byproducts like free azetidine or tert-butanol .
  • Mechanistic Probes : Use DFT calculations to model Boc group cleavage pathways. Compare experimental activation energies (from Arrhenius plots) with computational predictions to identify dominant degradation mechanisms .
  • Controlled Storage : Store the compound at –20°C under inert gas (argon) to minimize hydrolysis, as recommended for Boc-protected analogs in safety guidelines .

Advanced: How does the stereochemistry of the azetidine ring influence its reactivity in peptide mimetic design?

Methodological Answer:

  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to confirm the trans-configuration’s rigid, planar geometry, which restricts rotational freedom and enhances binding affinity in peptide analogs .
  • Reactivity Studies : Compare coupling efficiencies (e.g., EDC/HOBt-mediated amide bond formation) between trans- and cis-isomers. The trans-isomer typically shows higher reaction yields due to reduced steric hindrance .
  • Biological Assays : Test protease resistance by incubating with trypsin/chymotrypsin. The trans-configuration’s rigidity often delays enzymatic degradation compared to flexible cis-analogs .

Advanced: What computational tools predict the compound’s role in catalytic asymmetric synthesis?

Methodological Answer:

  • Docking Simulations : Model interactions with transition-metal catalysts (e.g., Ru or Pd complexes) using AutoDock Vina or Schrödinger Suite. Focus on steric effects from the methyl group and Boc protection .
  • Transition-State Analysis : Apply Gaussian or ORCA software to calculate energy barriers for enantioselective reactions (e.g., hydrogenation). Compare theoretical enantiomeric excess (ee) with experimental results .
  • Solvent Effects : Use COSMO-RS to optimize solvent polarity (e.g., DCM vs. THF) for stabilizing reactive intermediates during catalysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Conduct all reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., tert-butanol) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite. Dispose of waste via licensed hazardous-chemical contractors .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation. Maintain access to emergency eyewash stations .

Advanced: How can researchers resolve discrepancies in synthetic yields reported for analogous Boc-protected azetidines?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to optimize reaction variables (e.g., catalyst loading, solvent ratio). For example, a Taguchi array can identify critical factors like temperature or Boc-anhydride stoichiometry .
  • Byproduct Analysis : Characterize low-yield batches via LC-MS to detect competing pathways (e.g., ring-opening or dimerization). Adjust quenching protocols (e.g., rapid cooling) to suppress side reactions .
  • Cross-Validation : Replicate literature procedures with strict moisture control (e.g., molecular sieves in solvents). Publish negative results to clarify reproducibility challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.